molecular formula C16H17FN4O4 B12698535 7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-3-methyl-7-oxo-10-(1-piperazinyl)- CAS No. 115550-36-2

7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-3-methyl-7-oxo-10-(1-piperazinyl)-

Cat. No.: B12698535
CAS No.: 115550-36-2
M. Wt: 348.33 g/mol
InChI Key: ULOAYODKFGPGKM-UHFFFAOYSA-N
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Description

7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-3-methyl-7-oxo-10-(1-piperazinyl)- is a complex organic compound known for its significant applications in the field of medicinal chemistry. This compound is a member of the fluoroquinolone class of antibiotics, which are widely used for their broad-spectrum antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-3-methyl-7-oxo-10-(1-piperazinyl)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors, where the reaction conditions are carefully controlled to maximize yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels, along with the use of advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-3-methyl-7-oxo-10-(1-piperazinyl)- undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-3-methyl-7-oxo-10-(1-piperazinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-3-methyl-7-oxo-10-(1-piperazinyl)- involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-3-methyl-7-oxo-10-(1-piperazinyl)- is unique due to its specific structural features, such as the presence of the piperazinyl group, which enhances its binding affinity to bacterial enzymes. Additionally, its high fluoro content contributes to its potent antibacterial activity and stability .

Properties

CAS No.

115550-36-2

Molecular Formula

C16H17FN4O4

Molecular Weight

348.33 g/mol

IUPAC Name

7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

InChI

InChI=1S/C16H17FN4O4/c1-19-8-25-15-12-9(14(22)10(16(23)24)7-21(12)19)6-11(17)13(15)20-4-2-18-3-5-20/h6-7,18H,2-5,8H2,1H3,(H,23,24)

InChI Key

ULOAYODKFGPGKM-UHFFFAOYSA-N

Canonical SMILES

CN1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O

Origin of Product

United States

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